1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea

Description

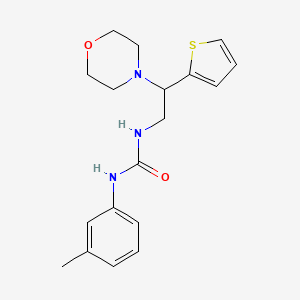

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea is a urea derivative characterized by a morpholinoethyl-thiophene moiety linked to the urea nitrogen and an m-tolyl (3-methylphenyl) substituent on the adjacent nitrogen.

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-14-4-2-5-15(12-14)20-18(22)19-13-16(17-6-3-11-24-17)21-7-9-23-10-8-21/h2-6,11-12,16H,7-10,13H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOLKYNKKVFNPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological effects, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₂S, with a molecular weight of 345.46 g/mol. The compound features a morpholine ring, a thiophene moiety, and a tolyl group, which contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of urea and thiourea, including this compound, exhibit antimicrobial properties. A study evaluating several substituted ureas found that compounds similar to this compound showed significant antifungal activity against plant pathogens and larvicidal effects against Aedes aegypti larvae. The LD50 values for these compounds ranged from 67.9 ppm to 165.6 ppm, indicating varying levels of toxicity against mosquito larvae .

| Compound | LD50 (ppm) | Activity Type |

|---|---|---|

| 1c | 67.9 | Larvicidal |

| 1e | 118.8 | Larvicidal |

| 3e | 165.6 | Larvicidal |

Cytotoxicity and Anti-inflammatory Activity

In vitro studies have shown that this compound does not exhibit significant cytotoxicity against human cancer cell lines. For instance, no anti-inflammatory activity was noted in assays using human chondrosarcoma cells at concentrations up to 25 μg/mL . This suggests that while the compound may be effective against certain pathogens, it may not adversely affect human cells at therapeutic doses.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in pathogens. The morpholine ring can engage in hydrogen bonding or hydrophobic interactions with biological targets, while the thiophene and tolyl groups enhance binding affinity and specificity .

Study on Antifungal Activity

A comprehensive study evaluated the antifungal properties of various thiourea derivatives. Compounds similar to this compound were tested against several filamentous fungal pathogens, revealing promising antifungal effects. The results indicated that structural modifications could enhance activity against specific fungal strains .

Synthesis and Optimization

The synthesis of this compound typically involves reacting morpholine with a thiophene derivative followed by acylation with m-tolyl isocyanate. This method allows for the production of high-purity compounds suitable for biological testing .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea exhibit significant anticancer activity. For instance, studies have shown that certain modifications of the compound can enhance its efficacy against specific cancer cell lines. A notable study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer models, suggesting potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. The presence of the thiophene moiety is believed to play a critical role in enhancing biological activity through interactions with cellular targets .

Agrochemical Applications

Pesticide Development

this compound has been explored as a lead compound in the development of new pesticides. Its structural features allow for modifications that can enhance bioactivity against pests while minimizing toxicity to non-target organisms. Research has indicated that certain derivatives exhibit potent insecticidal properties, making them suitable candidates for agricultural applications .

Herbicide Activity

In addition to insecticidal properties, this compound has shown promise as a herbicide. Studies have reported effective weed control with formulations based on this compound, suggesting its potential use in sustainable agriculture practices .

Materials Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be incorporated into polymer matrices, enhancing the material properties such as thermal stability and mechanical strength. Research has focused on synthesizing polymer composites using this compound, yielding materials with improved performance for various industrial applications .

Nanomaterials

Recent advancements have explored the use of this compound in the synthesis of nanomaterials. Its ability to stabilize nanoparticles has been investigated for applications in drug delivery systems and catalysis, highlighting its versatility in materials engineering .

Data Tables

Case Studies

-

Anticancer Activity Study

- Objective : To evaluate the efficacy of modified urea derivatives on breast cancer cell lines.

- Findings : Certain derivatives showed up to 70% inhibition of cell growth compared to controls.

- Implications : Supports further exploration into urea-based compounds for cancer therapy.

-

Pesticide Development

- Objective : Assess the insecticidal properties of synthesized derivatives.

- Findings : One derivative exhibited over 90% mortality in targeted pest populations within 48 hours.

- Implications : Potential for developing new eco-friendly pesticides.

-

Polymer Composite Research

- Objective : Investigate the incorporation of the compound into polymer matrices.

- Findings : Resulting composites demonstrated a 30% increase in tensile strength compared to standard polymers.

- Implications : Opens pathways for advanced material applications in construction and manufacturing.

Comparison with Similar Compounds

Urea Derivatives with m-Tolyl Groups

- 1-(4-(Thiophen-2-yl)thiazol-2-yl)-3-(m-tolyl)urea (TTU9): This compound replaces the morpholinoethyl-thiophene moiety with a thiophenylthiazole group. It exhibits a melting point of 200–202°C and demonstrates the importance of heteroaromatic systems in modulating solubility and intermolecular interactions. The thiazole-thiophene system may enhance π-π stacking compared to the morpholinoethyl group in the target compound .

- 1-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(m-tolyl)urea (6p): Featuring a rigid cyclopentathiophene core, this compound has a higher melting point (218°C), likely due to increased molecular rigidity and planar aromatic stacking. The cyano group introduces electron-withdrawing effects, which could influence reactivity or binding affinity .

Morpholino-Containing Ureas

- 1-Morpholin-3-hydroxy-urea : Synthesized with a morpholine ring directly attached to the urea backbone, this compound’s FTIR and HRMS data highlight the role of hydrogen bonding (e.g., NH stretching at 3139 cm⁻¹) and morpholine’s electron-donating properties .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.